molecular formula C7H10N4O2 B1200317 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- CAS No. 61523-49-7

1H-Imidazole-4,5-dicarboxamide, 1-ethyl-

Cat. No.: B1200317
CAS No.: 61523-49-7
M. Wt: 182.18 g/mol
InChI Key: LDEBXHKDUPTRRM-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxamide, 1-ethyl- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with imidazole-4,5-dicarboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce imidazole-4,5-dicarboxamide derivatives with altered functional groups.

Scientific Research Applications

1H-Imidazole-4,5-dicarboxamide, 1-ethyl- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies and enzyme kinetics are often used to elucidate these interactions and understand the pathways involved.

Comparison with Similar Compounds

  • Imidazole-4,5-dicarboxamide
  • 1-Methylimidazole-4,5-dicarboxamide
  • 1-Propylimidazole-4,5-dicarboxamide

Comparison: 1H-Imidazole-4,5-dicarboxamide, 1-ethyl- is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-ethylimidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-11-3-10-4(6(8)12)5(11)7(9)13/h3H,2H2,1H3,(H2,8,12)(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEBXHKDUPTRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210520
Record name N,N'-Didesmethylethimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61523-49-7
Record name N,N'-Didesmethylethimizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didesmethylethimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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